4'-Bromo-2-fluoro-1,1'-biphenyl
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Overview
Description
4’-Bromo-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4’ position and a fluorine atom at the 2 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromo-2-fluoro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromo-iodobenzene reacts with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions with a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of 4’-Bromo-2-fluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4’-Bromo-2-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-fluoro-1,1’-biphenyl depends on its application. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active drugs. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
4-Bromo-4’-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Bromo-2-fluoro-4’-hydroxybiphenyl: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness: 4’-Bromo-2-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
1-bromo-4-(2-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUANGRAOJIIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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